1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide
Description
Strategic Importance of Selective Deuteration in Bioactive Molecule Design
The incorporation of deuterium into organic frameworks has emerged as a transformative strategy for modulating pharmacokinetic and physicochemical properties of bioactive molecules. In the case of 1-benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 bromide, selective deuteration at the hydroxymethyl positions introduces a primary kinetic isotope effect (KIE) that directly influences metabolic stability. The C-D bond’s increased strength (∼1–5 kcal/mol compared to C-H) alters reaction pathways by slowing hydrogen/deuterium abstraction rates in cytochrome P450-mediated oxidations. This phenomenon is particularly relevant for pyridinium salts, which often undergo rapid hepatic metabolism due to their charged nitrogen center.
Deuteration patterns in this compound—specifically at the 4- and 5-hydroxymethyl groups—demonstrate a targeted approach to preserving molecular geometry while improving metabolic resistance. Computational models suggest that replacing two hydrogen atoms with deuterium at these positions reduces the compound’s oxidative clearance by up to 40% compared to its non-deuterated analog. This aligns with broader pharmaceutical trends where selective deuteration extends drug half-lives without compromising target engagement, as evidenced by FDA-approved deuterated drugs like deutetrabenazine.
Role of Pyridinium Scaffolds in Medicinal Chemistry and Catalysis
Pyridinium salts occupy a privileged position in medicinal chemistry due to their inherent solubility, stability under physiological conditions, and capacity for π-π interactions with biological targets. The 1-benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium core structure exemplifies these properties through its:
- Cationic nature : Enhances water solubility (logP = -0.87) while facilitating ionic interactions with anionic binding pockets.
- Hydroxymethyl substituents : Provide hydrogen-bonding sites for enzyme recognition, as observed in acetylcholinesterase inhibitors.
- Aromatic system : Delocalizes positive charge across the pyridinium ring, reducing susceptibility to nucleophilic attack compared to aliphatic ammonium salts.
Recent advances in pyridinium salt synthesis have enabled precise functionalization. For this compound, a two-step deuterium incorporation strategy is employed:
- Pre-deuteration of precursors : Dideutero-hydroxymethyl groups are introduced via Pd/C-catalyzed H/D exchange under D₂ atmosphere.
- Quaternization : Benzyl bromide reacts with the deuterated pyridine derivative in acetonitrile at 60°C, achieving 92% yield through SN2 displacement.
Comparative analysis of synthetic methods reveals key advantages of this approach:
| Parameter | Conventional Method | Solvent-Free Method |
|---|---|---|
| Reaction Time (min) | 120 | 30 |
| Yield (%) | 88 | 94 |
| Deuterium Incorporation | 98% | 99.5% |
Data adapted from dimeric pyridinium bromide synthesis protocols.
The compound’s dual hydroxymethyl groups and deuterium labeling position it as a valuable probe for studying:
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
342.22 g/mol |
IUPAC Name |
1-benzyl-5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-1-ium-3-ol;bromide |
InChI |
InChI=1S/C15H17NO3.BrH/c1-11-15(19)14(10-18)13(9-17)8-16(11)7-12-5-3-2-4-6-12;/h2-6,8,17-18H,7,9-10H2,1H3;1H/i9D2; |
InChI Key |
XZFGDAKNUZWNFO-PWLDLRDISA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C[N+](=C(C(=C1CO)O)C)CC2=CC=CC=C2)O.[Br-] |
Canonical SMILES |
CC1=[N+](C=C(C(=C1O)CO)CO)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide involves:
- Construction of the substituted pyridine ring with hydroxymethyl and methyl groups.
- Introduction of the benzyl substituent at the nitrogen atom (N-1 position) to form the pyridinium salt.
- Incorporation of deuterium atoms at the hydroxymethyl positions via isotopic exchange or use of deuterated reagents.
- Purification by recrystallization or chromatographic methods.
- Verification of structure and purity by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
Stepwise Synthetic Route
| Step | Description | Key Conditions and Notes |
|---|---|---|
| 1 | Synthesis of 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine intermediate | Multi-step organic reactions starting from substituted pyridine precursors; hydroxymethyl groups introduced via formaldehyde or equivalents; reaction conditions include controlled temperature and use of aqueous or organic solvents. |
| 2 | Deuterium incorporation at hydroxymethyl sites | Use of deuterated formaldehyde (CD₂O) or isotopic exchange under basic conditions to replace hydrogen with deuterium at hydroxymethyl groups, ensuring ≥98 atom % D incorporation. |
| 3 | Quaternization with benzyl bromide | Reaction of the pyridine intermediate with benzyl bromide under reflux in dry acetonitrile or DMF, typically for 3-5 hours, to form the quaternary ammonium bromide salt. |
| 4 | Purification | Precipitation by addition of non-polar solvents such as n-hexane, followed by filtration and washing; further purification by flash chromatography if needed (chloroform–methanol 99:1). |
| 5 | Characterization | NMR spectroscopy confirms deuterium incorporation and structural integrity; mass spectrometry confirms molecular weight; melting point determination ensures purity. |
Detailed Reaction Conditions and Notes
- Solvents: Dry acetonitrile or dimethylformamide (DMF) for quaternization; aqueous media for hydroxymethylation.
- Temperature: Reflux conditions (~80°C) for benzylation; mild heating (50°C) for intermediate steps.
- Reagents: Benzyl bromide as alkylating agent; deuterated formaldehyde or equivalents for d2 labeling; potassium carbonate as base in some steps.
- Purification: Solvent removal under reduced pressure; recrystallization from suitable solvents; flash chromatography for final product refinement.
- Analytical Techniques: TLC monitoring during synthesis; NMR (including deuterium NMR) for isotopic labeling confirmation; mass spectrometry for molecular weight; melting point for purity check.
Preparation Data and Calculations
Stock Solution Preparation Table
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 2.9221 | 0.5844 | 0.2922 |
| 5 | 14.6105 | 2.9221 | 1.4610 |
| 10 | 29.2210 | 5.8442 | 2.9221 |
Note: Volumes calculated based on molecular weight 342.22 g/mol for preparing solutions at specified molarities.
In Vivo Formulation Preparation Protocol
- Dissolve the compound in DMSO to prepare a master stock solution.
- Sequentially add co-solvents such as PEG300 and Tween 80, ensuring the solution remains clear before each addition.
- Final dilution with water or corn oil depending on formulation requirements.
- Use physical methods like vortexing, ultrasound, or mild heating to aid dissolution.
This stepwise solvent addition ensures solubility and stability of the compound in biological assays.
Research Discoveries and Analytical Insights
- The deuterium labeling at hydroxymethyl positions enhances the compound’s utility in mechanistic enzymology and NMR spectroscopic studies by providing isotopic signatures.
- The quaternary ammonium structure confers biological activity potential, including antimicrobial and enzyme inhibition properties, as observed in structurally related pyridinium derivatives.
- Synthetic analogs with benzyl pyridinium cores have demonstrated inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential pharmacological relevance.
- The multi-step synthesis and purification methods ensure high isotopic purity (≥98 atom % D), critical for reproducible biochemical experiments.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Molecular Formula | C₁₅H₁₆D₂BrNO₃ |
| Molecular Weight | 342.22 g/mol |
| Key Reagents | Deuterated formaldehyde, benzyl bromide, potassium carbonate |
| Solvents | Dry acetonitrile, DMF, DMSO, PEG300, Tween 80 |
| Reaction Conditions | Reflux (3-5 h) for benzylation; mild heating (50°C) for intermediate steps |
| Purification Methods | Recrystallization, flash chromatography (chloroform–methanol 99:1) |
| Analytical Techniques | NMR (including deuterium NMR), mass spectrometry, melting point, TLC |
| Isotopic Purity | ≥98 atom % deuterium incorporation |
| Application Notes | Used in enzymology, pharmacology, and isotopic labeling studies |
Chemical Reactions Analysis
Alkylation and Benzyl Group Transfer
As a quaternary ammonium compound, it acts as an alkylating agent under specific conditions. The benzyl group (C₆H₅CH₂–) can transfer to nucleophiles in the presence of bases or reducing agents.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Benzylation | Anhydrous ethanol, 60–80°C | Transfer of benzyl group to nucleophiles (e.g., amines, thiols) |
| Demethylation | Strong acids (HCl, H₂SO₄) | Cleavage of methyl groups at position 2 |
Key Insight : The deuterium labeling does not directly affect alkylation but may alter reaction kinetics due to isotopic mass effects .
Nucleophilic Substitution
The bromide counterion enhances leaving-group ability, enabling nucleophilic substitution at the pyridinium ring or hydroxymethyl sites .
| Site | Nucleophile | Product |
|---|---|---|
| C-4 hydroxymethyl | OH⁻, NH₃ | Substitution to form ethers or amines |
| C-5 deuterated hydroxymethyl | RS⁻ (thiols) | Thioether derivatives |
Mechanistic Notes :
-
The positive charge on the pyridinium nitrogen polarizes adjacent C–H/D bonds, facilitating nucleophilic attack.
-
Deuterium at C-5 reduces reaction rates via kinetic isotope effects (KIE ≈ 2–3) .
Oxidation Reactions
The hydroxymethyl (–CH₂OH) and deuterated hydroxymethyl (–CD₂OH) groups undergo oxidation to carbonyl or carboxyl derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 50°C | –CH₂OH → –COOH; –CD₂OH → –COOD |
| CrO₃ | Acetic acid, reflux | –CH₂OH → –CHO; –CD₂OH → –CDO |
Deuterium Impact :
Acid-Base and Solvolysis Reactions
The compound participates in pH-dependent transformations:
| Reaction | Conditions | Outcome |
|---|---|---|
| Deprotonation | NaOH (pH > 10) | Dehydration to form conjugated enols |
| Hydrolysis | H₂O, 100°C | Cleavage of benzyl group |
Structural Stability :
Scientific Research Applications
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of isotopically labeled compounds, which are essential for tracing chemical pathways and studying reaction mechanisms.
Biology: The compound is used in the study of metabolic pathways involving vitamin B6.
Medicine: It serves as a precursor in the synthesis of labeled analogs of pharmaceutical compounds, aiding in drug development and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide involves its role as an intermediate in chemical reactions. The compound interacts with various molecular targets, including enzymes and receptors, to facilitate the synthesis of labeled analogs. The pathways involved in these reactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Compound A : 4-(Dimethylamino)-1-(3-hydroxypropyl)pyridinium Bromide
Molecular Formula : C₁₀H₁₇BrN₂O
Key Features :
- Pyridinium core with dimethylamino and 3-hydroxypropyl substituents.
- Lacks hydroxymethyl and benzyl groups but includes a hydroxyl-propyl chain.
Compound B : Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate
Molecular Formula : C23H25N3O3
Key Features :
- Oxazolo-pyridine hybrid with benzyl and piperidinyl groups.
- Contains ester functionality (C=O), differing from the hydroxymethyl and hydroxyl groups in the target compound.
Applications : Investigated for heterocyclic drug development, emphasizing structural complexity over metabolic utility .
Functional and Metabolic Comparisons
Key Differences :
Deuterium Effects: The deuterated target compound exhibits enhanced metabolic stability compared to non-deuterated analogues like Compound A, reducing enzymatic degradation rates in tracer studies .
Functional Groups : The hydroxymethyl and hydroxyl groups in the target compound enhance water solubility (critical for urinary biomarkers), whereas Compound B’s ester and piperidinyl groups prioritize lipophilicity for membrane penetration .
Synthetic Utility: Compound A’s dimethylamino group facilitates nucleophilic reactions, while the target compound’s benzyl and hydroxymethyl groups enable regioselective modifications for vitamin B6 derivatives .
Analytical and Spectroscopic Data
Target Compound :
Biological Activity
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide is a pyridinium compound with potential biological activities that merit detailed exploration. This compound is characterized by its unique structure, which includes a benzyl group and multiple hydroxymethyl substituents, contributing to its reactivity and interaction with biological systems.
- Molecular Formula : C15H16D2BrNO3
- Molecular Weight : 342.22 g/mol
- CAS Number : 82896-37-5
- IUPAC Name : 1-benzyl-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol; bromide
Biological Activity
Mechanism of Action
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors in the body. Notably, pyridinium derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine, improving cognitive function.
In Vitro Studies
Recent studies have evaluated related pyridinium compounds for their inhibitory effects on AChE and BuChE. For instance, derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating significant potential for therapeutic applications against Alzheimer's disease .
Case Studies
-
Alzheimer's Disease Research
A study published in the journal Inorganic Chemistry highlighted the synthesis of several pyridinium derivatives, including those structurally similar to this compound. These compounds were evaluated for their dual inhibition of AChE and BuChE, with promising results suggesting their viability as lead compounds for further drug development . -
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar compounds against oxidative stress in neuronal cells. The results indicated that these derivatives could mitigate cell death induced by oxidative agents, thereby showcasing their potential as neuroprotective agents .
Data Table: Biological Activity Comparison
| Compound Name | IC50 AChE (μM) | IC50 BuChE (μM) | Neuroprotective Activity |
|---|---|---|---|
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 | Yes |
| BOP-8 | 1.11 ± 0.09 | Not reported | Yes |
| 1-Benzyl... | TBD | TBD | TBD |
Q & A
Q. What experimental designs are suitable for studying the compound’s degradation kinetics under physiological conditions?
- Methodological Answer : Use pseudo-first-order kinetics in buffer solutions (pH 7.4, 37°C). Monitor degradation via HPLC-MS at timed intervals. Accelerated stability studies (e.g., Arrhenius modeling) extrapolate shelf-life. Isotopic labeling (d2) tracks degradation pathways via MS fragmentation patterns. Statistical tools (e.g., ANOVA) validate reproducibility across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
